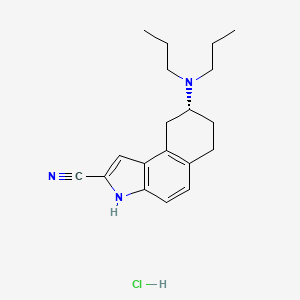

U92016A hydrochloride

描述

The compound (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile; hydrochloride is a chiral, nitrogen-containing heterocyclic molecule with a benzo[e]indole core. Its structure includes a tetrahydroindole ring system substituted with a dipropylamino group at the 8-position (R-configuration) and a cyano group at the 2-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

属性

IUPAC Name |

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3.ClH/c1-3-9-22(10-4-2)16-7-5-14-6-8-19-18(17(14)12-16)11-15(13-20)21-19;/h6,8,11,16,21H,3-5,7,9-10,12H2,1-2H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKAMFNZKKRFJ-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C1)C3=C(C=C2)NC(=C3)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149654-41-1 | |

| Record name | 3H-Benz[e]indole-2-carbonitrile, 8-(dipropylamino)-6,7,8,9-tetrahydro-, hydrochloride (1:1), (8R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149654-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U-92016A hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149654411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | U-92016A hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DSP36A348S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

U 92016A 的合成涉及多个步骤。一项报道的方法包括以下步骤:

起始原料: 合成从制备中间体化合物开始,该化合物是一种取代的四氢-3H-苯并[e]吲哚。

反应条件: 然后,在特定条件下,将中间体与二丙胺反应生成最终产物 U 92016A。反应通常需要二氯甲烷等溶剂和三乙胺等催化剂。

纯化: 使用柱色谱等技术对最终产物进行纯化,以获得高纯度化合物。

U 92016A 的工业生产方法没有广泛报道,但实验室合成提供了扩大生产工艺的基础。

化学反应分析

U 92016A 会发生多种类型的化学反应:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: U 92016A 可以被还原形成还原衍生物,这些衍生物可能具有不同的药理特性。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个基团取代。这些反应的常用试剂包括卤素和亲核试剂。

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能导致形成羟基化衍生物,而取代反应可以产生各种取代类似物。

科学研究应用

作用机制

U 92016A 通过高亲和力结合 5-羟色胺 1A 受体发挥作用。这种结合导致受体活化,进而调节下游信号通路活性。 该化合物降低了佛波醇诱导的环磷酸腺苷合成的增加,表明其在抑制腺苷酸环化酶活性方面的作用 。 此外,U 92016A 抑制了背侧缝隙 5-羟色胺神经元的放电,并降低了自发性高血压大鼠的动脉血压 .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pharmacological Implications

- Dipropylamino Group: The tertiary amine in the target compound may enhance interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) compared to the hydroxybenzamido groups in 8k/8h, which are more polar and likely to engage in hydrogen bonding .

- Cyano Group: The electron-withdrawing cyano substituent could stabilize the aromatic system and influence binding affinity at enzymatic pockets, contrasting with the carboxamide functionality in 8k/8h .

Solubility and Salt Forms

The hydrochloride salt of the target compound likely improves aqueous solubility compared to its free base, a critical factor for in vivo efficacy. In contrast, 8k and 8h are reported as free bases, which may require formulation optimization for bioavailability .

Chemical Database Resources for Analog Identification

Virtual screening databases (, Table 5) such as PubChem , ChemSpider , and ChEMBL can identify structural analogs of the target compound. For example:

- Zinc Database: Filters for tetrahydroindole derivatives or dipropylamino-substituted compounds.

- ChEMBL: Provides bioactivity data for prioritization of analogs with known target profiles .

Table 2: Key Databases for Virtual Screening

| Database | Utility for Target Compound |

|---|---|

| PubChem | Access to >100 million compounds, including salts |

| ChemSpider | Curated data on synthetic routes and properties |

| ChEMBL | Bioactivity data for structure-activity relationship |

生物活性

(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile; hydrochloride is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and oncology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Research indicates that (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile acts primarily as a receptor modulator. Its interaction with various neurotransmitter systems is believed to underlie its pharmacological effects.

Key Mechanisms:

- Dopamine Receptor Modulation: The compound has been shown to exhibit affinity for dopamine receptors, which may contribute to its potential use in treating disorders such as schizophrenia and Parkinson's disease.

- Serotonin Receptor Interaction: It also interacts with serotonin receptors, which could influence mood regulation and anxiety levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- In vitro Studies: In cell lines derived from various cancers (e.g., breast cancer and leukemia), (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile demonstrated significant cytotoxic effects with IC50 values in the low micromolar range. These findings suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways .

Neuropharmacological Effects

The compound's neuropharmacological profile has been evaluated in several animal models:

- Behavioral Studies: In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behavior in elevated plus-maze tests and improved depressive symptoms in forced swim tests.

- Mechanistic Insights: These effects are likely mediated through modulation of dopaminergic and serotonergic pathways .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in the Journal of Cancer Research evaluated the efficacy of (8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile against MCF-7 breast cancer cells. The results indicated:

- Cytotoxicity: An IC50 value of 5 µM was observed.

- Mechanism: The compound induced apoptosis via activation of caspase pathways.

Case Study 2: Neuroprotective Effects in Parkinson’s Disease Models

In a Parkinson’s disease model using 6-OHDA-treated rats:

- Neuroprotection: Treatment with the compound improved motor function and reduced dopaminergic neuron loss.

- Biomarkers: Reduced levels of oxidative stress markers were noted, suggesting a protective effect against neurodegeneration .

Data Table: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer (MCF-7) | Breast Cancer Cells | 5 | Apoptosis via caspase activation |

| Neuroprotection | 6-OHDA Rat Model | N/A | Reduction in oxidative stress |

| Anxiety Reduction | Rodent Behavioral Tests | N/A | Dopaminergic modulation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。